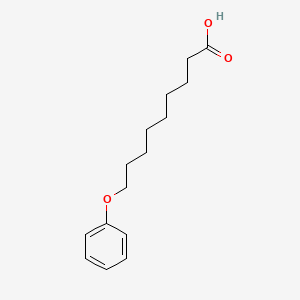

9-Phenoxy-nonanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H22O3 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

9-phenoxynonanoic acid |

InChI |

InChI=1S/C15H22O3/c16-15(17)12-8-3-1-2-4-9-13-18-14-10-6-5-7-11-14/h5-7,10-11H,1-4,8-9,12-13H2,(H,16,17) |

InChI Key |

YITNQQXGGVABDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Pathways of 9 Phenoxy Nonanoic Acid Analogues

Strategies for Carbon-Chain Elongation and Functionalization of Fatty Acid Precursors

The nine-carbon aliphatic chain of nonanoic acid serves as the molecular scaffold. Its synthesis can be achieved through various precursor strategies, including the coupling of smaller fragments or the ring-opening of cyclic molecules.

Cuprate reagents are highly effective for forming carbon-carbon bonds, making them suitable for the synthesis of fatty acid chains. A notable application of this methodology is in the synthesis of isotopically labeled nonanoic acid. For instance, [9-¹⁴C]nonanoic acid has been synthesized by displacing ethyl 8-iodooctanoate with a [¹⁴C]methyl group. nih.gov This reaction utilizes a 2-thienyl(¹⁴CH₃)(cyano)cuprate intermediate, which facilitates the formation of the terminal C-C bond to complete the nine-carbon chain. The resulting ethyl [9-¹⁴C]nonanoate is then hydrolyzed to yield the final labeled nonanoic acid. nih.gov

This synthetic approach, achieving a 40% yield based on the initial [¹⁴C]methyl iodide, is broadly applicable for labeling compounds through the displacement of primary alkyl iodides. nih.gov Cross-coupling reactions involving organozinc copper precursors are also employed for creating radiolabeled fatty acids for imaging applications. researchgate.net

Table 1: Example of Cuprate-Mediated Synthesis of a Nonanoic Acid Analogue

| Precursor 1 | Precursor 2 (Cuprate) | Product | Application | Reference |

| Ethyl 8-iodooctanoate | 2-thienyl(¹⁴CH₃)(cyano)cuprate | [9-¹⁴C]nonanoic acid | Metabolic studies | nih.gov |

ω-Functionalized Nonanoic Acid Synthesis from Cyclic Ketones

An alternative and efficient strategy for constructing the C9 backbone involves the ring-opening of readily available cyclic ketones. A convergent synthesis route starting from cyclohexanone (B45756) has been developed to produce valuable ω-functionalized nonanoic acids, which are precursors for polymers like Nylon-9. researchgate.net

The process begins with the cyanoethylation of cyclohexanone, followed by a Baeyer-Villiger rearrangement of the resulting 3-(2-oxocyclohexyl)propanenitrile. researchgate.net Subsequent pyrolysis of the lactone intermediate yields ω-cyano nonenoic acids. This unsaturated, functionalized C9 chain can then be selectively hydrogenated to produce saturated difunctionalized acids such as azelaic acid (1,9-nonanedioic acid) or 9-aminononanoic acid. researchgate.net This pathway demonstrates an effective method for transforming a six-membered ring into a nine-carbon linear chain with functional groups at both ends. researchgate.net Other methods involving the oxidative C-C bond cleavage of unstrained tert-cycloalkanols have also been developed to produce ω-functionalized ketones, which are versatile precursors. nih.gov

Table 2: Key Steps in Nonanoic Acid Synthesis from Cyclohexanone

| Starting Material | Key Reactions | Intermediate/Product | Reference |

| Cyclohexanone | Cyanoethylation, Baeyer-Villiger Rearrangement, Pyrolysis | ω-Cyano nonenoic acids | researchgate.net |

| ω-Cyano nonenoic acids | Hydrogenation, Hydrolysis | Azelaic acid (1,9-nonanedioic acid) | researchgate.net |

Phenoxy Group Incorporation Techniques

The introduction of the phenoxy group onto the nonanoic acid chain is typically achieved via a Williamson ether synthesis or related nucleophilic substitution reactions. This classic method involves the reaction of a phenoxide ion with an alkyl halide. In the context of 9-phenoxy-nonanoic acid, this would involve reacting phenol (B47542) with a 9-halo-nonanoic acid derivative (e.g., methyl 9-bromononanoate) in the presence of a base.

The synthesis of various phenoxyaromatic acid analogues has been demonstrated using similar principles. For example, substituted phenols can be reacted with bromo-acids, such as 2-bromo-2-methylpropanoic acid, using a base like cesium carbonate (Cs₂CO₃) in a suitable solvent to form the desired ether linkage. nih.gov The reaction of a carboxylic acid halide with a phenol can also be employed to create the corresponding ester, which can then be rearranged or further modified. google.com

Synthesis of Affinity Labels and Probes

To investigate the biological roles and interactions of fatty acids, analogues containing photoreactive groups are synthesized. These probes, such as those with azido (B1232118) groups, can be used in affinity labeling experiments to identify binding proteins.

9-p-Azidophenoxy nonanoic acid (APNA) is a photoaffinity label designed to probe fatty acid-binding sites in proteins. researchgate.net This analogue mimics a long-chain fatty acid and has been instrumental in identifying the substrate-binding domain of enzymes like fatty acyl-CoA synthetase (FACS). researchgate.netdntb.gov.ua The synthesis of such molecules involves preparing the azidophenoxy moiety, which is then coupled to the nonanoic acid backbone. researchgate.net

In application, the tritiated form, [³H]APNA, is incubated with the target protein. Upon photoactivation with UV light, the azido group forms a highly reactive nitrene, which covalently crosslinks to nearby amino acid residues in the binding pocket. researchgate.net Subsequent enzymatic digestion and sequencing of the labeled peptide allow for the precise identification of the binding site. researchgate.net This approach has successfully identified a peptide sequence immediately adjacent to the conserved FACS signature motif as part of the fatty acid-binding domain. researchgate.net The successful incorporation of azidophenoxy-containing fatty acids into the phospholipids (B1166683) of Escherichia coli further demonstrates their utility as biological probes. nih.gov

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis. These routes leverage the specificity of enzymes to perform challenging chemical transformations under mild conditions.

The synthesis of aryloxyalkanoic acids has been achieved through chemoenzymatic pathways that combine biocatalytic asymmetric reduction with conventional chemical steps. researchgate.net Enzymes such as lipases and oxygenases are particularly relevant. Lipases, for instance, can catalyze the stereoselective esterification or hydrolysis of phenoxyalkanoic esters, providing a means to resolve racemic mixtures and produce enantiomerically pure compounds. kth.se

Furthermore, biocatalysts like cytochrome P450 monooxygenases can perform terminal (ω-) hydroxylation of fatty acids. europa.eu This creates an ω-hydroxy fatty acid, which is a key intermediate. The terminal hydroxyl group can then be chemically converted to a leaving group (e.g., a tosylate or halide) to facilitate the subsequent introduction of a phenoxy group via Williamson ether synthesis. Whole-cell biotransformations using yeast strains like Candida tropicalis are also effective in producing ω-carboxy fatty acids from common fatty acids like oleic acid, which can serve as versatile precursors for further functionalization. acs.org These biocatalytic steps represent a green approach to producing the functionalized precursors required for the synthesis of 9-phenoxy-nonanoic acid and its analogues. d-nb.info

Bioprocess Engineering for 9-(Nonanoyloxy) nonanoic Acid Production via Recombinant Microorganisms

The production of 9-(nonanoyloxy)nonanoic acid from fatty acid precursors has been successfully achieved using engineered microorganisms. oup.comoup.com A key example involves the use of a recombinant Corynebacterium glutamicum strain. oup.com This bacterium was engineered to express a Baeyer-Villiger monooxygenase (BVMO) from Pseudomonas putida KT2440, an enzyme capable of catalyzing the oxygenation of ketones to form esters. oup.comnih.gov

The biotransformation process starts with 10-ketostearic acid, which is converted by the whole-cell biocatalyst into 9-(nonanoyloxy)nonanoic acid. oup.com To optimize the production, various process parameters were investigated. Research demonstrated that the optimal cultivation temperature for the recombinant C. glutamicum cells was 15°C, while the ideal temperature for the bioconversion reaction itself was 30°C. oup.comnih.gov The efficiency of the conversion was further improved by adjusting the pH to 7.5 and adding 0.05 g/L of the detergent Tween 80, which likely enhances substrate availability to the cells. oup.comnih.gov

Under these optimized conditions, the recombinant C. glutamicum biocatalyst was able to produce 0.28 mM of 9-(nonanoyloxy)nonanoic acid, achieving a molar conversion yield of 75.6% within a 2-hour reaction period. oup.comoup.comnih.gov This work represents the first reported biotransformation of 10-ketostearic acid to 9-(nonanoyloxy)nonanoic acid using a whole-cell system and highlights the potential of C. glutamicum as a robust biocatalyst for producing specialty chemicals. oup.comnih.gov This biosynthetic pathway is part of a larger effort to produce various C9 chemicals, such as 9-aminononanoic acid and 1,9-nonanedioic acid, from renewable oleic acid, with 9-(nonanoyloxy)nonanoic acid serving as a key intermediate. nih.govacs.org

| Parameter | Optimal Condition/Value | Reference |

| Microorganism | Recombinant Corynebacterium glutamicum ATCC 13032 | oup.comoup.com |

| Key Enzyme | Baeyer–Villiger monooxygenase (from P. putida KT2440) | oup.comnih.gov |

| Substrate | 10-Ketostearic acid | oup.comnih.gov |

| Product | 9-(Nonanoyloxy) nonanoic acid | oup.comnih.gov |

| Cultivation Temperature | 15°C | oup.comnih.gov |

| Reaction Temperature | 30°C | oup.comnih.gov |

| Reaction pH | 7.5 | oup.comnih.gov |

| Additive | 0.05 g/L Tween 80 | oup.comnih.gov |

| Conversion Yield | 75.6% (mol/mol) in 2 hours | oup.comoup.com |

| Final Concentration | 0.28 mM | oup.comnih.gov |

Oxidative Cleavage Strategies for Fatty Acid Derivatives Yielding Nonanoic Acid

Oxidative cleavage is a powerful chemical strategy for converting long-chain unsaturated fatty acids into smaller, often bifunctional, molecules that serve as valuable monomers and industrial intermediates. mdpi.comresearchgate.net Nonanoic acid, also known as pelargonic acid, is a key product derived from the oxidative cleavage of C18 fatty acids like oleic acid. researchgate.netocl-journal.org

The most established industrial method for this transformation is ozonolysis. mdpi.comresearchgate.net This process involves reacting an unsaturated fatty acid with ozone (O₃), which cleaves the double bond. mdpi.com Subsequent work-up conditions determine the final products. An oxidative work-up yields carboxylic acids, such as nonanoic acid and azelaic acid from oleic acid. mdpi.comresearchgate.net While efficient, ozonolysis requires specialized equipment for ozone generation and significant energy input. mdpi.com

Alternative routes using cleaner oxidants like hydrogen peroxide (H₂O₂) have gained significant interest. mdpi.com These methods often require a catalyst to proceed at a reasonable rate. One approach involves a two-stage process where the double bond is first hydroxylated to form a diol, which is then cleaved. mdpi.comcsic.es For example, a tungsten catalyst can be used for the initial hydroxylation of oleic acid, followed by oxidative cleavage using a cobalt acetate (B1210297) catalyst to yield nonanoic and azelaic acids. mdpi.com Another system uses a peroxo-tungsten complex formed in-situ with hydrogen peroxide to directly cleave oleic acid in a single step without organic solvents. ocl-journal.org Other catalytic systems, such as those based on osmium tetroxide (OsO₄) with oxone as the oxidant, have also been shown to effectively cleave methyl oleate (B1233923) to yield nonanoic acid with high efficiency at ambient temperatures. uu.nl

These oxidative cleavage reactions provide a direct pathway from abundant renewable feedstocks like vegetable oils to valuable C9 compounds like nonanoic acid, which has applications as a herbicide and a precursor for lubricants and polymers. mdpi.comresearchgate.netocl-journal.org

| Cleavage Method | Substrate Example | Oxidant | Catalyst Example | Key Products | Reference |

| Ozonolysis | Oleic Acid / Methyl Oleate | Ozone (O₃) | None | Nonanal, Nonanoic Acid, Azelaic Acid | mdpi.comresearchgate.net |

| Catalytic Oxidation | Oleic Acid | Hydrogen Peroxide (H₂O₂) | Peroxo-tungsten complex | Nonanoic Acid, Azelaic Acid | ocl-journal.org |

| Two-Stage Oxidation | Oleic Acid Ester | Hydrogen Peroxide (H₂O₂) | Tungsten catalyst (hydroxylation), Cobalt acetate (cleavage) | Carboxylic acids | mdpi.com |

| Catalytic Oxidation | Methyl Oleate | Oxone | Osmium Tetroxide (OsO₄) | Nonanoic Acid | uu.nl |

Design and Synthesis of Substituted 9-Phenoxy-nonanoic Acid Derivatives

The design and synthesis of substituted phenoxy-alkanoic acids are driven by the need to create novel molecules with specific biological activities or chemical properties. The general structure, consisting of a phenoxy headgroup, an alkyl linker, and a carboxylic acid tail, allows for systematic modification at multiple positions. While much research focuses on shorter alkyl chains (e.g., phenoxyacetic acid), the principles are directly applicable to 9-phenoxy-nonanoic acid. nih.govmdpi.com

Synthetic strategies typically involve the O-alkylation of a substituted phenol with an alkyl halide containing a terminal ester or nitrile group, followed by hydrolysis to the carboxylic acid. nih.gov For 9-phenoxy-nonanoic acid derivatives, this would involve reacting a substituted phenol with a 9-halononanoate ester.

Specific examples of substituted 9-phenoxy-nonanoic acid derivatives have been synthesized for distinct scientific applications:

9-p-Azidophenoxy-nonanoic Acid (APNA): This derivative was designed as a photo-affinity label to probe the fatty acid-binding site of enzymes. researchgate.net The synthesis involves introducing an azido group (-N₃) at the para-position of the phenyl ring. This photoreactive group allows the molecule to bind to its target protein (fatty acyl-CoA synthetase) and then be covalently cross-linked upon UV irradiation, enabling the identification of the binding domain. researchgate.net

2-(4-(1-methylpropyl)phenoxy)nonanoic acid: This compound was synthesized as an intermediate in the preparation of N-aryl and N-heteroarylamide derivatives designed as inhibitors of acyl coenzyme A:cholesterol acyltransferase (ACAT). google.com The synthesis involves coupling the phenoxy-nonanoic acid core with other chemical moieties. The substitution on the phenyl ring (a sec-butyl group) is a key feature of the molecular design aimed at optimizing the compound's inhibitory activity. google.com

The design of such derivatives often relies on structure-activity relationships (SARs) established from related chemical series. nih.govfrontiersin.org Modifications can include introducing various substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) onto the aromatic ring or altering the linker to modulate the molecule's properties. nih.govfrontiersin.org These synthetic efforts demonstrate the versatility of the 9-phenoxy-nonanoic acid scaffold for creating targeted chemical tools and potential therapeutic agents.

| Derivative Name | Substitution | Synthetic Context / Application | Reference |

| 9-p-Azidophenoxy-nonanoic acid (APNA) | Azido group at para-position of the phenyl ring | Photo-affinity label for identifying fatty acid-binding sites in enzymes | researchgate.net |

| 2-(4-(1-methylpropyl)phenoxy)nonanoic acid | 1-methylpropyl (sec-butyl) group at para-position of the phenyl ring | Intermediate for the synthesis of ACAT inhibitors | google.com |

Enzyme-Ligand Binding Dynamics

The interaction of phenoxy-substituted nonanoic acids with enzymes is a critical aspect of their biological activity. These interactions are governed by the specific binding properties and the kinetic parameters of the enzymatic reactions they participate in.

To understand how fatty acids are recognized and activated, researchers have employed photoreactive analogs to map the binding sites of key enzymes. Fatty acyl-CoA synthetase (FACS) is a crucial enzyme that catalyzes the esterification of fatty acids into their corresponding CoA thioesters, a vital step for their subsequent metabolism. nih.govresearchgate.net In studies using the E. coli FACS, a photoreactive and radiolabeled long-chain fatty acid analog, [³H]9-p-azidophenoxy nonanoic acid (APNA), has been used as a tool for affinity labeling. nih.govresearchgate.net

The labeling of the purified FACS enzyme with [³H]APNA demonstrated saturable and specific binding, characteristic of a genuine ligand-enzyme interaction. This specificity was confirmed by competition experiments, where the presence of increasing concentrations of palmitate, a natural long-chain fatty acid, inhibited the modification of the enzyme by [³H]APNA. nih.govresearchgate.net

Upon photoactivation, the azido group of APNA forms a reactive nitrene that covalently cross-links to the amino acid residues within the binding pocket. Subsequent enzymatic digestion of the labeled FACS and analysis of the resulting peptides allowed for the precise identification of the binding site. A specific ³H-labeled peptide, designated T33, was isolated and sequenced. nih.govresearchgate.net This analysis revealed the peptide sequence to be PDATDEIIK, which corresponds to residues 422 to 430 of the E. coli FACS protein. nih.govresearchgate.net This identified peptide is located immediately next to a highly conserved region known as the FACS signature motif (residues 431-455), which is a common feature in long- and medium-chain acyl-CoA synthetases and is believed to form part of the fatty acid binding pocket. nih.govresearchgate.net This research provided the first direct identification of the carboxyl-containing substrate-binding domain within this family of adenylate-forming enzymes. nih.govresearchgate.net

The efficiency and selectivity of an enzyme for a particular substrate are defined by its substrate specificity and kinetic parameters. Kinetic studies in model enzymatic systems are essential to characterize the interaction of compounds like 9-phenoxy-nonanoic acid with their target enzymes. nih.govnih.gov Such analyses typically involve determining key parameters like the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

The general approach involves incubating the purified enzyme with varying concentrations of the substrate (e.g., 9-phenoxy-nonanoic acid) and co-factors (like ATP and Coenzyme A for FACS) under controlled conditions of pH, temperature, and ionic strength. The rate of product formation is then measured over time.

Determining Kinetic Parameters : By plotting the initial reaction velocity against the substrate concentration, a saturation curve is often obtained, which can be analyzed using models like the Michaelis-Menten equation. This allows for the calculation of Kₘ, which represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's binding affinity. Vₘₐₓ indicates the maximum rate of the reaction when the enzyme is saturated with the substrate.

Assessing Substrate Specificity : To assess substrate specificity, the kinetic parameters for 9-phenoxy-nonanoic acid would be compared to those of other natural and synthetic fatty acids. researchgate.net A lower Kₘ and a higher catalytic efficiency (k꜀ₐₜ/Kₘ) would indicate a higher preference of the enzyme for that particular substrate. These studies can reveal how modifications, such as the introduction of a phenoxy group, affect the binding and turnover by the enzyme compared to unsubstituted alkyl chain fatty acids. researchgate.net

While specific kinetic data for 9-phenoxy-nonanoic acid are not detailed in the provided sources, the established methodologies for enzyme kinetics provide a clear framework for how its properties as an enzymatic substrate would be evaluated. nih.govnih.gov

Investigations into Membrane Perturbation and Cellular Permeability Mechanisms

The ability of fatty acid-like molecules to interact with and cross cell membranes is fundamental to their cellular effects. This interaction can range from passive diffusion to significant disruption of the membrane's integrity.

Compounds possessing hydrophobic alkyl chains, a key feature of 9-phenoxy-nonanoic acid, can interact with the lipid bilayer of cell membranes, potentially leading to destabilization. The mechanism of this interaction is often studied using model systems like lipid vesicles or simulated bacterial membranes. nih.govacs.org

The amphipathic nature of these molecules, having both a hydrophobic tail and a more polar headgroup, drives their insertion into the membrane. mdpi.com The hydrophobic alkyl chain partitions into the hydrophobic core of the lipid bilayer, while the polar group (like the carboxylic acid of 9-phenoxy-nonanoic acid) orients itself towards the aqueous environment or the polar head groups of the phospholipids. nih.gov

Several models describe how these compounds can disrupt membrane structure:

"Barrel-Stave" and "Carpet" Models : Initially proposed for antimicrobial peptides, these models can also conceptualize the action of other amphipathic molecules. nih.gov In the "carpet" model, the molecules accumulate on the surface of the membrane. Above a certain concentration, they disrupt the bilayer's integrity, acting like a detergent to solubilize the membrane. nih.gov The "barrel-stave" model involves the insertion of molecules into the membrane to form a pore or channel. nih.gov

Detergent-like Action : At higher concentrations, alkyl chain compounds can act as detergents, disrupting the membrane by forming micelles that incorporate lipids and membrane proteins, leading to complete membrane solubilization. acs.orgmdpi.com The effectiveness of this process depends on factors like the length of the alkyl chain and the nature of the polar headgroup. mdpi.com

Molecular dynamics simulations have provided insight into this process, showing that amphiphilic compounds can first be attracted to the membrane surface (often via electrostatic interactions if the headgroup is charged) and then insert their hydrophobic tails into the lipid core. nih.gov This insertion disrupts the ordered packing of the lipid molecules, leading to undulations and increased permeability of the membrane. nih.gov

The introduction of foreign chemical compounds into a cellular environment can induce a state of stress, often leading to the generation of reactive oxygen species (ROS). biorxiv.org ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). researchgate.netresearchgate.net While ROS are natural byproducts of cellular metabolism, their overproduction can overwhelm the cell's antioxidant defenses, leading to oxidative stress and damage to lipids, proteins, and DNA. researchgate.netmdpi.com

Studies in various cellular models have established that exposure to certain chemical agents can trigger an oxidative burst. biorxiv.orgnih.gov The primary sources of cellular ROS include the mitochondrial electron transport chain and membrane-bound enzymes like NADPH oxidases (NOX). researchgate.netnih.gov The activation of NOX enzymes, for instance, catalyzes the production of superoxide from oxygen and NADPH. nih.gov

Investigating the potential of 9-phenoxy-nonanoic acid to induce ROS would typically involve:

Exposing cultured cells (e.g., endothelial cells, hepatocytes, or immune cells) to the compound. biorxiv.org

Using fluorescent probes that become activated in the presence of specific ROS to measure their intracellular levels via techniques like fluorometry or flow cytometry.

Assessing downstream markers of oxidative stress, such as lipid peroxidation or the depletion of cellular antioxidants like glutathione. mdpi.com

While direct studies on 9-phenoxy-nonanoic acid were not found, research on other compounds has shown that chemically-induced ROS can diminish intracellular ATP concentrations and shift metabolic pathways, potentially leading to apoptosis if the oxidative stress is prolonged and severe. biorxiv.org

Receptor-Mediated Interactions and Signaling Pathway Modulation

Beyond direct enzymatic interactions and membrane effects, fatty acids and their analogs can act as signaling molecules, often by interacting with specific cellular receptors or by modulating intracellular signaling cascades.

ROS, for example, are not merely damaging agents but are now recognized as important second messengers in a multitude of signaling pathways. researchgate.netnih.gov Physiological levels of ROS can trigger various responses by modifying the activity of key signaling proteins, often through the oxidation of sensitive cysteine residues. nih.gov If 9-phenoxy-nonanoic acid were to induce ROS production, it could potentially modulate pathways such as:

Kinase Cascades : ROS can activate several protein kinases, including members of the mitogen-activated protein kinase (MAPK) family (e.g., ERK, JNK, p38), protein kinase C (PKC), and Akt. nih.gov These kinases, in turn, regulate a wide array of cellular processes like proliferation, differentiation, and apoptosis.

Transcription Factors : ROS can activate transcription factors like NF-κB, STAT3, and STAT5. nih.gov This activation leads to changes in gene expression, orchestrating cellular responses to stress, inflammation, and immune challenges.

Furthermore, it is conceivable that phenoxy-substituted nonanoic acids could interact with receptors that normally bind fatty acids. These include cell surface receptors like the G-protein coupled receptors GPR40 and GPR120, or nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which are well-known sensors of fatty acids that regulate gene expression related to lipid metabolism and inflammation. While no direct evidence for 9-phenoxy-nonanoic acid was found in the search results, interactions with such receptors represent a plausible mechanism for modulating cellular signaling. nih.gov

Analysis of Nonprostanoid Prostacyclin Mimetics Based on Nonanoic Acid Frameworks

The nonanoic acid framework is a key structural component in the development of nonprostanoid prostacyclin (PGI2) mimetics, which are compounds that mimic the physiological effects of prostacyclin, such as the inhibition of platelet aggregation. Research into derivatives of 4,5-Diphenyl-2-oxazolenonanoic acid has shown that it inhibits ADP-induced aggregation of human platelets and displaces [3H]iloprost from human platelet membranes, confirming its action as a prostacyclin mimetic. frontiersin.org

Further studies have demonstrated that incorporating a phenoxy ring into the side-chain of the nonanoic acid structure can lead to the identification of more potent inhibitors of platelet aggregation. frontiersin.org The placement of the phenoxy ring is crucial; a central position in the side chain has been found to be an optimal arrangement for enhancing biological activity. frontiersin.org For instance, derivatives of 2-[3-[2-(4,5-diphenyl-2-oxazolyl)ethyl]phenoxy]acetic acid have been identified as potent nonprostanoid PGI2 mimetics. nih.govwikipedia.org The structure-activity relationship studies reveal that while modifications to the diphenylated heterocycle portion are sensitive to substitution, the core structure involving the phenoxy and alkanoic acid components is fundamental to its function. frontiersin.orgnih.gov These findings have led to a refined pharmacophore model for this class of PGI2 mimetics, highlighting the strategic importance of the phenoxy-nonanoic acid scaffold. nih.gov

Antimicrobial Action Mechanisms of Nonanoic Acid Derivatives

Nonanoic acid and its derivatives are recognized for their broad-spectrum antimicrobial properties, functioning as effective agents against both fungi and bacteria. nih.gov The primary mechanism, while still under investigation, is believed to involve the disruption of microbial cell integrity. Fatty acids, in general, can interfere with the cell membrane's proton motive force, increase membrane fluidity, and disrupt electron transfer pathways, leading to cell death. nih.gov Nonanoic acid's utility has been demonstrated in applications such as food preservation, where it is used in cheese coatings to inhibit the growth of molds like Penicillium discolor and bacteria that cause spoilage. nih.gov Furthermore, nonanoic acid has shown additive and synergistic effects when combined with conventional antibiotics like streptomycin (B1217042) and rifampicin, enhancing their efficacy. nih.gov

Differential Inhibitory Effects on Bacterial Strains and Fungi

The antimicrobial efficacy of nonanoic acid derivatives varies across different microbial species. It has proven effective against foodborne pathogens including Listeria, Salmonella, E. coli O157, and Staphylococcus. nih.gov Studies on methyl-branched n-nonanoic acid derivatives have documented inhibitory activity against a range of microorganisms. The minimum inhibitory concentration (MIC) is a key measure of this activity. For example, certain methyl-nonanoic acid derivatives have shown remarkable inhibitory effects against the fungus Candida utilis and the Gram-positive bacterium Sarcina lutea. umn.edu

Below is a table summarizing the antimicrobial activity of various methyl-branched n-nonanoic acid derivatives against selected microorganisms.

| Compound | C. utilis | S. lutea | M. smegmatis | S. nojiriensis | E. coli | S. typhimurium | B. subtilis |

| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |

| 2-Methylnonanoic acid | 12.5 | 25 | 200 | 100 | >200 | >200 | 200 |

| 3-Methylnonanoic acid | 100 | 50 | >200 | 200 | >200 | >200 | >200 |

| 4-Methylnonanoic acid | 100 | 100 | >200 | 200 | >200 | >200 | >200 |

| 5-Methylnonanoic acid | 12.5 | 25 | 200 | 100 | >200 | >200 | >200 |

| 6-Methylnonanoic acid | 25 | 50 | >200 | 200 | >200 | >200 | >200 |

| 7-Methylnonanoic acid | 50 | 50 | >200 | 200 | >200 | >200 | >200 |

| 8-Methylnonanoic acid | 100 | 100 | >200 | 200 | >200 | >200 | >200 |

| n-Nonanoic acid | 100 | 100 | >200 | 200 | >200 | >200 | >200 |

| Data sourced from a study on methyl-branched nonanoic acid derivatives. umn.edu |

Cellular Responses and Defensin (B1577277) Secretion in in vitro Models

Beyond direct antimicrobial action, nonanoic acid can modulate the innate immune response of host cells. A key aspect of this is the stimulation of endogenous host defense peptides, such as defensins. Defensins are antimicrobial peptides (AMPs) that form a crucial part of the first line of defense at epithelial surfaces. acs.orgnih.gov

In vitro studies using a porcine jejunal epithelial cell line (IPEC-J2), a well-established model for the human intestinal barrier, have shown that treatment with nonanoic acid (C9) significantly increases the secretion of porcine β-defensins 1 (pBD-1) and pBD-2. nih.gov This upregulation of defensins enhances the epithelial barrier's immunological function and antibacterial activity. nih.gov The mechanism behind this induction involves the inhibition of histone deacetylase activity, which facilitates the acetylation of histones at the defensin gene promoters, thereby augmenting their expression. nih.gov This demonstrates that nonanoic acid not only acts as an external antimicrobial agent but also bolsters the host's own defense mechanisms by stimulating the production of critical AMPs in epithelial cells.

Physicochemical Properties and Molecular Modeling

Specific experimental data for the physicochemical properties of 9-phenoxy-nonanoic acid are not extensively documented in publicly available literature. However, based on its structure, several properties can be predicted.

| Property | Predicted Value/State |

| Molecular Formula | C₁₅H₂₂O₃ |

| Molecular Weight | 250.33 g/mol |

| Physical State | Likely a solid at room temperature |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents |

Computational molecular modeling, such as Density Functional Theory (DFT), could provide further insights into the molecule's geometric and electronic structure. These calculations could predict bond lengths, angles, and the distribution of electron density, which in turn influence the molecule's reactivity and intermolecular interactions.

Metabolic Transformations and Biotransformation Pathways

Catabolic Pathways of Phenoxyalkyl Carboxylic Acids in Microbial Systems

The breakdown of phenoxyalkyl carboxylic acids, a class of compounds that includes 9-phenoxy-nonanoic acid, is a subject of significant interest, particularly in the context of environmental bioremediation. Microorganisms have evolved sophisticated enzymatic machinery to cleave the stable ether bond that characterizes these molecules, allowing them to utilize the resulting fragments for carbon and energy. The primary mechanism involves the cleavage of the ether linkage, which liberates the aromatic (phenoxy) group from the aliphatic carboxylic acid chain. nih.gov

A variety of bacterial genera have been identified with the capability to degrade phenoxyalkanoic acids. These include Cupriavidus, Flavobacterium, Sphingobium, Delftia, and Stenotrophomonas, among others. nih.govacs.orgresearchgate.net The specific pathways often depend on the length of the alkyl chain and the substitutions on the phenyl ring. For many phenoxyalkanoic herbicides, the degradation is initiated by enzymes encoded by tfd (two, four-D) gene clusters, which catalyze the cleavage of the ether bond and the subsequent catabolism of the aromatic ring. acs.orgnih.gov

In a study involving a Flavobacterium species, it was observed that the bacterium could readily metabolize a series of ω-linked 2,4-dichlorophenoxyalkyl carboxylic acids, ranging from propionic (C3) to undecanoic (C11) acid derivatives. nih.gov The degradation process resulted in the liberation of the corresponding phenol (B47542) and fatty acid, indicating that the initial attack was at the ether linkage, a novel mechanism at the time of the discovery. nih.gov This suggests that 9-phenoxy-nonanoic acid would likely be catabolized by a similar mechanism, yielding phenol and nonanoic acid, which are then funneled into central metabolic pathways.

Bioremediation leverages the catabolic capabilities of microorganisms to remove environmental pollutants. Phenoxyalkanoic acids, many of which are used as herbicides, are key targets for such strategies. researchgate.net Research has focused on isolating and characterizing microbial strains that can efficiently degrade these compounds, particularly under challenging environmental conditions.

For instance, Cupriavidus oxalaticus strain X32 has demonstrated a remarkable ability to degrade phenoxyalkanoic acid herbicides like 2,4-dichlorophenoxyacetic acid, even at high concentrations and in alkaline environments. acs.orgnih.govresearchgate.net Genomic analysis of this strain identified tfd gene clusters responsible for the catabolic pathway. nih.gov Such studies are crucial for developing effective bioremediation applications for sites contaminated with these types of substituted fatty acids. The degradation of the fatty acid portion, such as the nonanoic acid chain that would be released from 9-phenoxy-nonanoic acid, typically proceeds through the well-established β-oxidation pathway. nih.gov

Table 1: Microbial Degradation of Phenoxyalkanoic Acids

| Microbial Species | Substrate(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Flavobacterium sp. | ω-linked 2,4-dichlorophenoxyalkyl carboxylic acids (C3 to C11) | Initial degradation occurs via cleavage of the ether linkage, releasing a phenol and a fatty acid. | nih.gov |

| Cupriavidus oxalaticus X32 | 2,4-dichlorophenoxyacetic acid (2,4-D), 4-chloro-2-methylphenoxyacetic acid | Capable of complete degradation of high concentrations (500 mg/L) within 3 days; effective in alkaline conditions (pH 10.5). | acs.orgnih.govresearchgate.net |

| Pseudomonas putida | Phenylacetate (B1230308) | Degrades phenylacetate via the paa gene cluster, involving CoA-thioester intermediates and ring epoxidation. | nih.gov |

| Various (e.g., Sphingobium, Delftia) | rac-dichlorprop (a phenoxyalkanoic acid herbicide) | Multiple genera cooperate synergistically for enhanced degradation. | researchgate.net |

Anabolic Pathways Involving Phenoxy-Substituted Nonanoic Acid as a Precursor

Anabolic pathways involve the synthesis of complex molecules from simpler ones. libretexts.orgwikipedia.org 9-Phenoxy-nonanoic acid can serve as a building block, or precursor, for the biosynthesis of more complex molecules, particularly in bacterial systems engineered for biopolymer production.

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various bacteria as intracellular carbon and energy storage granules. mdpi.comnih.gov The composition of the resulting PHA polymer can be controlled by the structure of the carbon source provided to the bacteria. When bacteria are fed fatty acids, intermediates of the β-oxidation pathway are directed towards PHA synthesis. tandfonline.com

This principle allows for the creation of functionalized PHAs by using fatty acids with specific side groups. Research has shown that ω-phenoxyalkanoic acids can be used to produce PHAs with phenoxy groups in their side chains. researchgate.net A study using Pseudomonas putida BM01 demonstrated that when 11-phenoxyundecanoic acid was supplied as a carbon source, the bacterium produced a PHA composed of 3-hydroxy-5-phenoxyvalerate and 3-hydroxy-7-phenoxyheptanoate monomers. researchgate.net Crucially, the study also found that the monomer 3-hydroxy-9-phenoxynonanoate (3H9PxN) was incorporated into the polymer when oleic acid was added to the medium along with the phenoxy-functionalized compound. researchgate.net This indicates that 9-phenoxy-nonanoic acid, or a precursor that can be metabolized to it, is a viable substrate for the biosynthesis of PHAs containing a C9 phenoxy-functionalized monomer.

Table 2: PHA Biosynthesis from Phenoxy-Substituted Fatty Acids

| Bacterial Strain | Carbon Substrate(s) | Resulting PHA Monomer(s) | Key Observation | Reference(s) |

|---|---|---|---|---|

| Pseudomonas putida BM01 | 11-phenoxyundecanoic acid | 3-hydroxy-5-phenoxyvalerate, 3-hydroxy-7-phenoxyheptanoate | Bacteria utilize β-oxidation to create shorter phenoxy-functionalized monomers for PHA synthesis. | researchgate.net |

| Pseudomonas putida BM01 | Aromatic compound + Oleic Acid | 3-hydroxy-9-phenoxynonanoate | The C9 phenoxy monomer was incorporated only when a co-substrate (oleic acid) was provided. | researchgate.net |

| Pseudomonas oleovorans, Pseudomonas putida | ω-phenoxyalkanoic acids | PHA with phenoxy groups | Demonstrates the general applicability of using ω-phenoxyalkanoic acids as precursors for functionalized PHAs. | researchgate.net |

Before a fatty acid can be utilized in anabolic pathways such as the synthesis of complex lipids, it must first be activated. This activation step is typically catalyzed by a fatty acyl-CoA synthetase (FACS), which converts the fatty acid into its corresponding acyl-CoA thioester. researchgate.netnih.gov

The metabolic relevance of 9-phenoxy-nonanoic acid to lipid synthesis has been demonstrated through affinity labeling studies. The photoaffinity label analog, [³H]9-p-azidophenoxy nonanoic acid (APNA) , was specifically designed to probe the fatty acid-binding domain of the E. coli fatty acyl-CoA synthetase. researchgate.netnih.gov The successful and specific labeling of the enzyme with this C9 phenoxy-substituted fatty acid analog confirms that the synthetase can recognize and bind this type of molecule. nih.gov This binding is the prerequisite for its conversion to 9-phenoxynonanoyl-CoA. Once formed, this activated thioester becomes a substrate for various acyltransferases, allowing its incorporation into more complex lipid structures like phospholipids (B1166683) and triacylglycerols, which are essential components of cell membranes and energy stores. nih.gov

Mammalian and in vitro Cellular Metabolic Disposition Studies (excluding human clinical trials)

In mammalian cells, the metabolism of fatty acids is a central process for energy production, cell signaling, and the synthesis of structural lipids. nih.gov While direct metabolic studies on 9-phenoxy-nonanoic acid in mammalian cell lines are not extensively documented, its metabolic fate can be inferred from studies using structurally similar fatty acids, such as other C9 derivatives and aromatic fatty acids. The primary pathways available to such a molecule would be mitochondrial β-oxidation for energy generation or incorporation into cellular lipids. plos.orgdojindo.com

The metabolism of fatty acids is actively studied in various cell lines, particularly in cancer research, where metabolic reprogramming is a key feature. dojindo.comnih.gov For example, the metabolic activity of a C9 fatty acid has been visualized in cancer cells. One study utilized FAOBlue , a fluorescent probe which is a nonanoic acid (C9) derivative of coumarin (B35378), to measure intracellular fatty acid β-oxidation (FAO). nih.gov In this research, breast cancer (T-47D) and endometrial cancer (AN3CA) cell lines were examined. The T-47D cells showed significant blue fluorescence when supplemented with lipids, indicating active β-oxidation of the C9 fatty acid derivative, whereas the AN3CA cells showed much weaker activity. nih.gov This demonstrates that the enzymatic machinery to process a C9 fatty acid is present and functionally different across cell lines.

Furthermore, studies with other aromatic fatty acids provide insight into their metabolic impact. The compound phenylbutyrate, an aromatic short-chain fatty acid, has been investigated in CT26 and B16 cancer cell lines. mdpi.com Treatment with a prodrug that releases phenylbutyrate led to significant accumulation of lipid droplets in both cell lines, indicating that the aromatic fatty acid was being incorporated into neutral lipids. mdpi.com These findings suggest that 9-phenoxy-nonanoic acid, upon entering a mammalian cell and being activated to its CoA ester, would be partitioned between β-oxidation for energy and esterification into complex lipids like triacylglycerols stored in lipid droplets.

Table 3: In Vitro Metabolism Studies with Fatty Acid Analogs in Mammalian Cell Lines

| Cell Line(s) | Compound Studied | Metabolic Pathway Investigated | Key Finding | Reference(s) |

|---|---|---|---|---|

| T-47D (breast cancer), AN3CA (endometrial cancer) | FAOBlue (a nonanoic acid C9 derivative) | Fatty Acid β-Oxidation (FAO) | T-47D cells showed high FAO activity, while AN3CA cells had weak activity, indicating cell-line-specific metabolism of C9 fatty acids. | nih.gov |

| CT26 (colon carcinoma), B16 (melanoma) | Phenylbutyrate (aromatic fatty acid) | Lipid Synthesis / Storage | Treatment induced significant lipid droplet accumulation, suggesting incorporation into neutral lipids. | mdpi.com |

| Neonatal Rat Cardiomyocytes (NRCMs) | Palmitic acid, Oleic acid | General Fatty Acid Metabolism | Fatty acids increased the expression of lipid metabolizing factors (e.g., Cd36, Cpt1b) and arrested cell cycle progression. | plos.org |

Isotope Labeling Studies to Trace Metabolic Fate

Isotope labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. This methodology involves the use of molecules in which one or more atoms have been replaced with an isotope that is detectable by its mass or radioactivity. While specific isotope labeling studies exclusively tracing the complete metabolic fate of 9-phenoxy-nonanoic acid are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on related compounds, such as other phenoxyalkanoic acids and fatty acids.

The primary metabolic pathways anticipated for 9-phenoxy-nonanoic acid are β-oxidation and ω-oxidation of the nonanoic acid chain, alongside potential cleavage of the ether bond. Isotope labeling would be instrumental in elucidating the extent to which each pathway contributes to its biotransformation.

Hypothetical Isotope Labeling Approaches:

To study its metabolism, 9-phenoxy-nonanoic acid could be synthesized with stable isotopes like Carbon-13 (¹³C) or Deuterium (²H), or with a radioactive isotope such as Tritium (³H) or Carbon-14 (¹⁴C). The position of the label is critical for tracking specific metabolic transformations.

Labeling the Carboxylic Acid Carbon: Placing a ¹³C or ¹⁴C label on the carboxyl carbon (C1) of the nonanoic acid chain would allow researchers to track the progression of β-oxidation. Each cycle of β-oxidation would release a labeled two-carbon acetyl-CoA unit, which could be monitored.

Labeling the Alkyl Chain: Uniformly or specifically labeling the nine-carbon chain with ¹³C or ²H would help in identifying various chain-shortened metabolites. For instance, detecting a labeled 7-phenoxy-heptanoic acid would confirm at least one cycle of β-oxidation.

Labeling the Phenyl Ring: Placing a label on the aromatic ring would help determine if the ether bond is cleaved. The appearance of labeled phenol in urine or culture medium would be a direct indicator of this metabolic step.

Insights from Related Compounds:

A study utilized a tritiated ([³H]) version of a derivative, [³H]9-p-azidophenoxy nonanoic acid, for affinity labeling of the fatty acyl-CoA synthetase in Escherichia coli. nih.gov This research, while not a metabolic fate study, demonstrates the successful synthesis and use of an isotopically labeled analog of 9-phenoxy-nonanoic acid to interact with metabolic enzymes. nih.gov This suggests that the cell recognizes the phenoxy-nonanoic acid structure and can process it for further metabolism. nih.gov

Research on other phenoxyalkanoic acids in microorganisms has shown that a primary degradation step involves the cleavage of the ether bond, often catalyzed by an α-ketoglutarate-dependent dioxygenase, to produce a phenol and an alkanoic acid. nih.govasm.org Isotope labeling would confirm if this pathway is active for 9-phenoxy-nonanoic acid.

Furthermore, the metabolism of fatty acids is well-established to proceed via β-oxidation, where the fatty acid chain is shortened by two-carbon units in each cycle. nih.govmicrobenotes.comslideshare.net An alternative, though typically minor, pathway is ω-oxidation, which involves oxidation at the carbon atom most distant from the carboxyl group. wikipedia.orgmicrobenotes.com This process can become more significant for certain fatty acids or when β-oxidation is impaired. wikipedia.org

Expected Metabolites and Research Findings:

Based on these established pathways, a hypothetical isotope labeling study on 9-phenoxy-nonanoic acid would aim to identify and quantify a series of potential metabolites. The data gathered would allow for the construction of a detailed biotransformation map.

Below is an interactive data table summarizing the potential metabolites that would be traced in such a study, the metabolic pathway they represent, and the significance of their detection.

| Potential Labeled Metabolite | Metabolic Pathway Indicated | Significance of Detection |

| 7-Phenoxy-heptanoic acid | β-Oxidation | Confirms the initiation of fatty acid chain shortening. |

| 5-Phenoxy-pentanoic acid | β-Oxidation | Indicates multiple cycles of β-oxidation have occurred. |

| 3-Phenoxy-propanoic acid | β-Oxidation | Shows near-complete degradation of the alkyl chain via β-oxidation. |

| Phenoxyacetic acid | β-Oxidation | The final product of β-oxidation of odd-chain phenoxyalkanoic acids. |

| Phenol | Ether Bond Cleavage | Direct evidence that the phenoxy group is cleaved from the nonanoic acid chain. |

| 9-Phenoxy-1,9-nonanedioic acid | ω-Oxidation followed by α-oxidation | Indicates the activity of the ω-oxidation pathway. |

| Labeled Acetyl-CoA | β-Oxidation | Shows the breakdown product entering central carbon metabolism. |

This table is based on established metabolic pathways for related compounds and represents a hypothetical framework for an isotope labeling study of 9-phenoxy-nonanoic acid.

The detection and quantification of these metabolites in biological matrices such as urine, plasma, or cell culture media would provide definitive evidence of the metabolic routes of 9-phenoxy-nonanoic acid. upf.edunih.govnih.govfrontiersin.org The relative abundance of each labeled metabolite would help in determining the primary versus minor pathways of its biotransformation. Without specific experimental data from isotope tracing studies on 9-phenoxy-nonanoic acid, the precise metabolic flux and pathway dominance remain theoretical.

Advanced Analytical Methodologies for 9 Phenoxy Nonanoic Acid and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating 9-Phenoxy-nonanoic acid from complex matrices. The choice of technique depends on the analyte's properties, the sample matrix, and the required sensitivity and selectivity.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS) for Fatty Acid Analysis

Gas chromatography is a powerful technique for analyzing volatile compounds. nih.gov For non-volatile analytes like 9-Phenoxy-nonanoic acid, a derivatization step is necessary to convert them into more volatile forms, typically esters. nih.govd-nb.info

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used method for quantifying organic compounds. lu.se After separation on the GC column, the analyte is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte. This technique is known for its reliability and broad applicability to fatty acids and their derivatives. lu.se

Gas Chromatography-Mass Spectrometry (GC-MS) offers higher selectivity and structural identification capabilities. researchgate.net As the separated compounds elute from the GC column, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. nih.gov This "fingerprint" allows for confident identification. nih.gov GC-MS can be operated in different modes, such as full scan for qualitative analysis or selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis. eurofins.com For complex biological samples, two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) provides even greater peak capacity and resolving power. biologists.com

Table 1: Exemplary GC Parameters for Fatty Acid Methyl Ester (FAME) Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness | researchgate.net |

| Injection Mode | Splitless | researchgate.neteurofins.com |

| Oven Program | Initial 50°C (1 min), ramp 5°C/min to 160°C, then 3°C/min to 200°C (hold 10 min) | researchgate.net |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | lu.senih.gov |

| MS Ion Source Temp. | 230°C | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) Mode

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantitative analysis. researchgate.net It combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. leeder-analytical.com For the analysis of 9-Phenoxy-nonanoic acid and its metabolites, LC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode is the method of choice for achieving the lowest detection limits and minimizing matrix interference. eurofins.comlcms.cz

In an MRM experiment, the first quadrupole mass analyzer is set to select the specific molecular ion (precursor ion) of the target analyte. lcms.cz This precursor ion is then fragmented in a collision cell, and the second quadrupole is set to monitor a specific, characteristic fragment ion (product ion). lcms.cz This dual-stage filtering dramatically reduces background noise and enhances selectivity, making it ideal for analyzing complex matrices like environmental and biological samples. researchgate.neteurofins.com Isotope dilution, where a stable isotope-labeled version of the analyte is added to the sample as an internal standard, is often used to ensure the highest accuracy and precision. eurl-pesticides.eu

Sample Preparation and Derivatization Strategies for Analytical Purposes

Effective sample preparation is a critical step to isolate 9-Phenoxy-nonanoic acid from the sample matrix, concentrate it, and remove interfering substances before instrumental analysis.

Extraction Methodologies from Biological and Environmental Matrices

The extraction method must be tailored to the specific matrix.

Biological Matrices (e.g., serum, urine): For serum samples, a common procedure involves protein precipitation using a solvent like acetonitrile, followed by extraction. uliege.be For urine, a direct liquid-liquid extraction (LLE) with a solvent like diethyl ether may be used. uliege.be Solid-phase extraction (SPE) is another widely used technique that offers excellent cleanup and concentration. eurofins.comuliege.be Strong anionic exchange (SAX) SPE cartridges can be employed to retain acidic compounds like 9-Phenoxy-nonanoic acid, which are then eluted with an appropriate solvent. uliege.be

Environmental Matrices (e.g., water, soil): For water samples, SPE is a common and effective method. nih.gov The water sample is typically acidified to ensure the phenoxy acid is in its neutral form, then passed through a C18 or polymeric sorbent cartridge. acs.org After washing, the analyte is eluted with a small volume of an organic solvent. acs.org Hollow fiber supported liquid membranes have also been used for passive extraction and cleanup from groundwater, providing high enrichment factors. nih.gov For soil samples, an initial extraction with a suitable solvent is required, often using techniques like pressurized liquid extraction or sonication, followed by a cleanup step such as SPE. lu.se

Formation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis

As carboxylic acids like 9-Phenoxy-nonanoic acid are polar and not sufficiently volatile for direct GC analysis, they must be derivatized. d-nb.infosigmaaldrich.com The most common derivatization method is esterification to form fatty acid methyl esters (FAMEs). lu.se

This is typically achieved by reacting the acid with methanol (B129727) in the presence of an acidic catalyst, such as boron trifluoride (BF3) or hydrochloric acid (HCl). nih.govd-nb.info The resulting methyl ester is much more volatile and exhibits better chromatographic properties on standard GC columns. nih.gov This process is a well-established and reliable method for preparing a wide range of fatty acids for GC-FID or GC-MS analysis. lu.se

Precolumn Derivatization for Enhanced Detection

In the analysis of 9-Phenoxy-nonanoic acid and its metabolites, particularly at low concentrations, direct detection via High-Performance Liquid Chromatography (HPLC) can be challenging due to the carboxyl functional group's weak ultraviolet (UV) absorption. To overcome this limitation, precolumn derivatization is a widely employed strategy to enhance detection sensitivity and selectivity. nih.gov This chemical modification process involves reacting the carboxylic acid group with a labeling reagent to attach a chromophore (for UV detection) or a fluorophore (for fluorescence detection), resulting in a derivative with significantly improved detection characteristics. nih.govoup.com

The primary goal of derivatization is to introduce a molecular tag that absorbs light more strongly or fluoresces efficiently, thereby lowering the limit of detection. academicjournals.org For carboxylic acids, this is typically achieved by forming an ester or an amide bond with a suitable reagent. oup.comacademicjournals.org Fluorescence derivatization is often preferred over UV derivatization due to its inherently higher sensitivity and selectivity. oup.com The reaction is generally performed prior to injecting the sample into the HPLC system. An ideal derivatization reaction should be rapid, quantitative, and produce a single, stable product under mild conditions to prevent degradation of the analyte. academicjournals.org

Several classes of reagents are available for the derivatization of carboxylic acids. These include reagents with aromatic systems like anthracene (B1667546) and coumarin (B35378) derivatives, which yield highly fluorescent products. nih.govresearchgate.netcapes.gov.br The choice of reagent depends on the analytical requirements, the nature of the sample matrix, and the available detection equipment. The derivatization process often requires a catalyst, such as a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or a base, to facilitate the reaction between the carboxylic acid and the labeling agent. academicjournals.org

Below is a table summarizing common fluorescent derivatization reagents applicable to 9-Phenoxy-nonanoic acid.

Table 1: Precolumn Fluorescent Derivatization Reagents for Carboxylic Acids

| Reagent Name | Abbreviation | Reaction Conditions | Excitation λ (nm) | Emission λ (nm) | Reference |

|---|---|---|---|---|---|

| 9-Chloromethyl anthracene | - | Acetonitrile, Tetrabutylammonium bromide catalyst, 50 min | 365 | 410 | oup.com |

| 6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide | DMEQ-hydrazide | Presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and pyridine | 365 | 447 | academicjournals.org |

| N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide | Br-MAMC | Acetone, Potassium carbonate, 18-crown-6, 30°C for 20 min | 345 | 435 | researchgate.net |

| 4-Aminomethyl-6,7-dimethoxycoumarin | - | Not specified | Not specified | Not specified | capes.gov.br |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Amine derivatization, but applicable to acids after conversion | ~260 | ~310 | academicjournals.org |

Quantitative Structure Activity Relationship Qsar and Structure Function Relationship Sfr Studies

Computational Modeling and Prediction of Biological Activities

Computational modeling serves as a powerful tool to predict the biological activities of molecules like 9-Phenoxy-nonanoic acid before their actual synthesis and testing. These in silico methods analyze various molecular descriptors to build mathematical models that can forecast the behavior of new chemical entities.

Hansch analysis is a classic QSAR approach that correlates biological activity with key physicochemical parameters, typically hydrophobicity (π), electronic effects (σ), and steric factors (e.g., Molar Refractivity, MR). While specific Hansch analyses for 9-phenoxy-nonanoic acid are not extensively documented, studies on related, shorter-chain phenoxyacetic and benzyloxyacetic acid derivatives provide valuable insights into the structural requirements for activity.

A QSAR study on these derivatives as potential antisickling agents revealed significant correlations between their activity and specific physicochemical properties. nih.gov The analysis generated equations that demonstrated a positive correlation between potency and the hydrophobicity (π values) of substituents on the benzene (B151609) ring at the ortho, meta, and/or para positions. nih.gov Similarly, positive correlations were found for the electronic parameter (σ constants) of substituents at the meta and para positions. nih.gov Conversely, a negative correlation was observed with the molar refraction (MR) of para substituents in the benzyloxy acid series, suggesting that bulky groups at this position may decrease activity. nih.gov These findings underscore the importance of substituent hydrophobicity and electron-withdrawing character in modulating the biological activity of this class of compounds.

Table 1: Summary of Hansch-Type Analysis Findings for Phenoxy Acid Analogues

| Parameter | Position | Correlation with Activity | Implication for Molecular Design |

|---|---|---|---|

| Hydrophobicity (π) | Ortho, Meta, Para | Positive | Increasing hydrophobicity of substituents may enhance activity. |

| Electronic Effects (σ) | Meta, Para | Positive | Electron-withdrawing groups are likely favorable for activity. |

| Molar Refraction (MR) | Para | Negative | Less bulky substituents at the para position are preferred. |

This interactive table is based on data from studies on phenoxyacetic and benzyloxyacetic acid derivatives. nih.gov

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are high-level computational methods used to probe the molecular properties of compounds at an atomic level. DFT calculations are employed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of molecules like phenoxy acids. researchgate.netmdpi.com These calculations can generate electrostatic potential maps, which highlight the electron-rich and electron-deficient regions of a molecule, predicting sites for potential intermolecular interactions. mdpi.com

MD simulations provide insights into the dynamic behavior of a molecule over time, which is crucial for understanding its stability and how it interacts with biological targets like proteins or cell membranes. nih.govresearchgate.net For example, simulations can reveal how the flexible nonanoic acid chain of 9-phenoxy-nonanoic acid might fold to fit into a receptor's binding pocket or how the molecule interacts with solvent molecules. researchgate.net These techniques are instrumental in elucidating reaction mechanisms and predicting the reactivity of different parts of the molecule. rsc.orgrsc.org

Identification of Key Pharmacophoric Elements for Specific Biological Interactionsresearchgate.netrsc.org

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to be recognized by a specific biological target and to trigger a biological response. For the phenoxyalkanoic acid class, including 9-Phenoxy-nonanoic acid, several key pharmacophoric elements can be identified based on their common structural motifs and known biological activities. saudijournals.comnih.gov

The primary features include:

An Aromatic Ring: The phenoxy group provides a hydrophobic region capable of engaging in π-π stacking or hydrophobic interactions with receptor sites.

An Ether Linkage: The oxygen atom acts as a hydrogen bond acceptor, which can be a critical interaction point within a binding pocket.

A Carboxylic Acid Head Group: This terminal group is ionizable at physiological pH and can act as a potent hydrogen bond donor and acceptor. It is often crucial for forming strong ionic bonds or salt bridges with positively charged residues (e.g., arginine, lysine) in a target protein.

Table 2: Key Pharmacophoric Features of Phenoxyalkanoic Acids

| Feature | Potential Biological Interaction |

|---|---|

| Aromatic Ring | Hydrophobic interactions, π-π stacking |

| Ether Oxygen | Hydrogen bond acceptor |

| Carboxylic Acid | Hydrogen bond donor/acceptor, Ionic interactions (salt bridge) |

Relationship between Molecular Structure and Modulatory Effects on Cellular Processesnih.govnih.govresearchgate.net

Modifying the substituents on the phenoxy ring is a common strategy to fine-tune the biological activity of this class of compounds. QSAR studies have consistently shown that the nature and position of these substituents have a profound impact on potency and selectivity. nih.govmdpi.commdpi.com

For example, in a series of 4-phenoxyquinoline derivatives designed as c-Met kinase inhibitors, the presence of electron-withdrawing groups on the terminal phenyl ring was found to be beneficial for improving antitumor activity. nih.gov In studies of phenoxyacetic acid herbicides, the number and position of chlorine atoms on the aromatic ring dramatically alter their biological activity and toxicity. mdpi.com These structure-activity relationship (SAR) studies are essential for optimizing lead compounds, allowing chemists to rationally design derivatives with improved efficacy and reduced side effects.

Table 3: General Effects of Phenyl Ring Substituents on Biological Activity of Phenoxy Acid Derivatives

| Substituent Type | General Effect on Activity | Rationale |

|---|---|---|

| Halogens (e.g., Cl, F) | Often increases potency | Modifies electronic properties (electron-withdrawing) and hydrophobicity. |

| Alkyl Groups (e.g., CH₃) | Variable; can increase or decrease activity | Affects steric hindrance and hydrophobicity. youtube.com |

| Electron-Withdrawing Groups (e.g., NO₂, CF₃) | Often beneficial for certain targets | Enhances binding through specific electronic interactions. nih.gov |

| Electron-Donating Groups (e.g., OCH₃, OH) | Variable | Alters electronic distribution and hydrogen bonding potential. |

Cheminformatics and Data Mining for Structure-Function Elucidation

Cheminformatics and data mining are essential computational disciplines that manage, analyze, and model large datasets of chemical information to uncover novel structure-function relationships. nih.gov For a diverse class of compounds like phenoxyalkanoic acids, these tools can be used to analyze vast virtual or experimental libraries.

By calculating a wide range of molecular descriptors (e.g., topological, electronic, constitutional) for thousands of related structures, data mining algorithms can identify complex patterns that correlate with specific biological activities. This approach can reveal non-obvious SARs that might be missed by traditional methods. Furthermore, cheminformatics plays a crucial role in in silico profiling of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties, helping to prioritize candidates with favorable drug-like characteristics early in the discovery process. saudijournals.comnih.gov

Biotechnological and Research Applications of 9 Phenoxy Nonanoic Acid and Its Derivatives

Utilization as Substrates for Biopolymer Synthesis (e.g., Polyhydroxyalkanoates)

9-Phenoxy-nonanoic acid and its derivatives represent a class of functionalized fatty acids that can be utilized by certain microorganisms for the synthesis of biopolymers, specifically medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These polyesters are accumulated by bacteria, such as those from the Pseudomonas genus, as intracellular carbon and energy storage materials. mdpi.comnih.gov The incorporation of functionalized monomers, like those derived from 9-phenoxy-nonanoic acid, into the PHA backbone can impart novel properties to the resulting biopolymer, such as altered thermal characteristics, hydrophobicity, and biodegradability.

Research has demonstrated that bacteria like Pseudomonas oleovorans and Pseudomonas putida are capable of producing mcl-PHAs when supplied with n-alkanoic acids containing aromatic groups. nih.govmdpi.com The metabolic pathway for the conversion of these substrates into PHA monomers typically involves the β-oxidation cycle. When 9-phenoxy-nonanoic acid is provided as a carbon source, it is believed to be metabolized via β-oxidation, leading to the formation of 3-hydroxy-phenoxy-alkanoate monomers, which are then polymerized by PHA synthase enzymes.

The composition of the resulting PHA is largely dependent on the structure of the carbon substrate provided to the bacteria. For instance, when Pseudomonas putida is grown in the presence of phenoxy-alkanoic acids, it can produce random copolymers containing repeating units derived from both the functionalized and standard fatty acid substrates. nih.gov The inclusion of the phenoxy group in the side chain of the PHA polymer can significantly influence its physical properties, making it a target for the development of specialty bioplastics with tailored functionalities.

Below is a table summarizing the key aspects of utilizing 9-phenoxy-nonanoic acid and related compounds in PHA synthesis:

| Feature | Description |

| Microorganisms | Primarily Pseudomonas species, such as P. oleovorans and P. putida. nih.govmdpi.com |

| Biopolymer | Medium-chain-length polyhydroxyalkanoates (mcl-PHAs). mdpi.com |

| Metabolic Pathway | β-oxidation of the fatty acid substrate. |

| Resulting Monomers | 3-hydroxy-phenoxy-alkanoates and other 3-hydroxyalkanoates. |

| Polymer Properties | Modified thermal properties, altered hydrophobicity, and potential for new functionalities. |

Development of Biochemical Probes and Tool Compounds for Mechanistic Studies

Derivatives of 9-phenoxy-nonanoic acid have been instrumental in the development of biochemical probes for the elucidation of enzyme mechanisms and the identification of substrate binding sites. A prominent example is the use of a photoaffinity-labeled derivative, [³H]9-p-azidophenoxy nonanoic acid (APNA), to study the Escherichia coli fatty acyl-CoA synthetase (FACS). researchgate.net

In this research, APNA, a long-chain fatty acid analogue, was synthesized to specifically modify the FACS enzyme. researchgate.net The azido (B1232118) group on the phenoxy moiety allows for photo-cross-linking to the enzyme upon UV irradiation, while the tritium label enables detection of the modified protein and its fragments. This approach allowed for the identification of the fatty acid-binding domain within the enzyme.

The key findings from the study using APNA are summarized in the table below:

| Parameter | Finding | Reference |

| Biochemical Probe | [³H]9-p-azidophenoxy nonanoic acid (APNA) | researchgate.net |

| Target Enzyme | E. coli fatty acyl-CoA synthetase (FACS) | researchgate.net |

| Mechanism | Photoaffinity labeling and cross-linking | researchgate.net |

| Outcome | Identification of a specific peptide sequence (residues 422-430) as part of the fatty acid-binding domain. | researchgate.net |

This work represents a direct application of a 9-phenoxy-nonanoic acid derivative as a tool compound for mechanistic studies, providing valuable insights into the structure and function of a key enzyme in fatty acid metabolism. researchgate.net The ability to chemically modify the phenoxy group makes 9-phenoxy-nonanoic acid a versatile scaffold for the design of other biochemical probes.

Application in in vitro Assay Development and Optimization

While direct and extensive evidence for the widespread application of 9-phenoxy-nonanoic acid in the routine development and optimization of in vitro assays is limited in publicly available research, its properties as a stable, long-chain fatty acid analogue suggest potential utility in this area. Fatty acids and their derivatives are common substrates, inhibitors, or modulators of various enzymes, and their study often requires the development of robust in vitro assays.

In the context of high-throughput screening (HTS) for the discovery of novel enzyme inhibitors, fatty acid analogues are often employed as substrates in fluorescence-based or other reporter assays. For example, 9-phenoxy-nonanoic acid could potentially serve as a substrate or a competitive inhibitor in assays for enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases, lipoxygenases, or cytochrome P450 enzymes that metabolize fatty acids.

The development of such assays often involves the following considerations where a compound like 9-phenoxy-nonanoic acid could be relevant:

Substrate Specificity Studies: Used to characterize the substrate preferences of newly discovered enzymes.

Competitive Inhibition Assays: Employed as a tool compound to probe the active site of an enzyme and to screen for inhibitors.

Assay Robustness: The chemical stability of the phenoxy group could offer advantages over more labile fatty acid derivatives in certain assay formats.

Although specific examples detailing the use of 9-phenoxy-nonanoic acid for optimizing these assays are not readily found, its structural similarity to endogenous fatty acids makes it a plausible candidate for such applications in biochemical and pharmaceutical research.

Precursor Role in the Synthesis of Advanced Functional Materials (excluding industrial production details)

9-Phenoxy-nonanoic acid serves as a potential precursor for the synthesis of advanced functional materials due to its bifunctional nature, possessing both a terminal carboxylic acid and a phenoxy group. These functional groups can be independently or concertedly modified to create novel monomers for polymerization or building blocks for more complex molecular architectures.

The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, allowing it to be incorporated into polyester or polyamide backbones. The phenoxy group, on the other hand, can be further functionalized on the aromatic ring, or it can impart specific properties such as thermal stability, hydrophobicity, or liquid crystalline behavior to the final material.

Research on related C9 dicarboxylic acids, such as 1,9-nonanedioic acid (azelaic acid), has demonstrated their utility in the enzymatic production of biopolyesters. nih.gov This suggests that derivatives of 9-phenoxy-nonanoic acid, which also possess a nine-carbon backbone, could be explored for similar applications in creating functional polymers. The presence of the phenoxy side group would be expected to introduce unique properties to these materials.

Potential applications for functional materials derived from 9-phenoxy-nonanoic acid are outlined in the table below:

| Material Class | Potential Contribution of 9-Phenoxy-nonanoic Acid |

| Functional Polymers | Introduction of aromatic side chains for modified thermal and mechanical properties. |

| Specialty Polyesters/Polyamides | Monomer with a flexible nine-carbon spacer and a rigid phenoxy group. |

| Self-Assembling Materials | Amphiphilic character could be exploited for the formation of micelles, vesicles, or liquid crystals. |

| Surface Coatings | The phenoxy group can influence surface energy and adhesion properties. |

While the synthesis of advanced functional materials directly from 9-phenoxy-nonanoic acid is an area with potential for further exploration, the established use of similar functionalized fatty acids as precursors highlights its promise in materials science research.

Future Research Directions and Unexplored Avenues

Integration of Multi-Omics Data for Comprehensive Understanding of Cellular Responses

A significant leap in understanding the cellular impact of 9-Phenoxy-nonanoic acid could be achieved through the integration of multi-omics data. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the molecular changes induced by the compound. By exposing various cell lines to 9-Phenoxy-nonanoic acid and subsequently analyzing these multi-level datasets, researchers could identify the key signaling pathways and cellular processes that are modulated. This integrative analysis can reveal not only the direct targets of the compound but also the downstream effects and adaptive responses of the cell. Such a comprehensive understanding is crucial for elucidating its mechanism of action and potential therapeutic or toxicological effects.

Advanced Synthetic Route Development for Diverse Phenoxy-Substituted Analogues

To explore the structure-activity relationship (SAR) of 9-Phenoxy-nonanoic acid, the development of advanced and efficient synthetic routes is paramount. These synthetic strategies should allow for the creation of a diverse library of analogues with modifications at various positions of the phenoxy ring and the nonanoic acid chain. The synthesis of phenoxyacetic acid derivatives has been a subject of interest for their potential as anti-mycobacterial and anti-inflammatory agents. mdpi.comnih.gov By systematically altering substituents, researchers can probe the chemical space around the parent molecule to identify derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. This approach is fundamental to optimizing lead compounds in drug discovery.

Exploration of Novel Enzyme Targets and Biological Pathways

Identifying the specific molecular targets of 9-Phenoxy-nonanoic acid is a critical step in understanding its biological function. High-throughput screening (HTS) of compound libraries against panels of enzymes and receptors can be a powerful tool for this purpose. novapublishers.comnih.gov Furthermore, unbiased chemoproteomics approaches could be employed to identify direct binding partners within the cellular proteome. Once initial targets are identified, further biochemical and cellular assays would be necessary to validate these interactions and elucidate the downstream biological pathways that are affected. This exploration could uncover novel therapeutic targets and mechanisms of action.

Computational Design and Predictive Modeling for Enhanced Selectivity